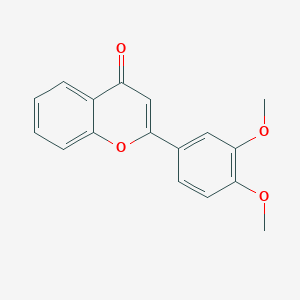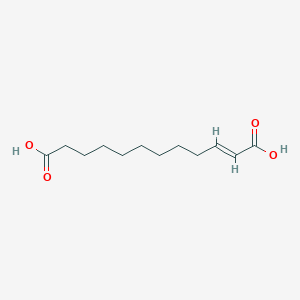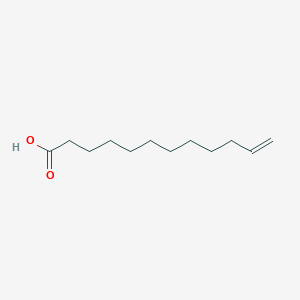
エスクリン水和物
概要
説明
エスクリン (水和物) は、セイヨウトチノキ (Aesculus hippocastanum) から得られるクマリン配糖体です。血管保護作用と静脈血管収縮作用、抗酸化作用が知られています。 エスクリンは、胆汁の存在下で加水分解する能力により、腸球菌 (D群連鎖球菌) の分離と同定のために微生物学で使用されています .
科学的研究の応用
エスクリンは、科学研究において幅広い用途があります。
作用機序
エスクリンは、主にその抗酸化作用を通じて効果を発揮します。それはフリーラジカルを消去し、酸化ストレスを抑制することで、細胞を損傷から保護します。さらに、エスクリンは毛細血管の透過性と脆性を改善し、血管保護作用に貢献します。 ヒアルロニダーゼやコラゲナーゼなどの異化酵素を阻害し、血管周囲結合組織の完全性を維持すると報告されています .
類似の化合物:
エスクレチン: グルコース部分を持たない、エスクリンのアグリコン形。
フラクシン: 血管保護作用が類似した別のクマリン配糖体。
スコポレチン: 抗酸化作用と抗炎症作用を持つクマリン誘導体.
エスクリンのユニークさ: エスクリンは、その配糖体構造により、アグリコン形であるエスクレチンと比較して、溶解性と生物学的利用能が向上しています。 この構造的な違いにより、エスクリンは、微生物学的アッセイや治療用途など、特定の生物学的用途でより効果的になります .
生化学分析
Biochemical Properties
Esculin hydrate interacts with various enzymes, proteins, and other biomolecules. It is recognized by Sucrose (Suc) transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . This interaction plays a crucial role in the long-distance transport of photoassimilates in plants .
Cellular Effects
Esculin hydrate has significant effects on various types of cells and cellular processes. It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .
Molecular Mechanism
The molecular mechanism of action of Esculin hydrate involves its antioxidant activities and its ability to protect against chemically-induced carcinogenesis . It inhibits catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Esculin hydrate can change over time. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport .
Dosage Effects in Animal Models
Studies using animals indicate that Esculin hydrate can exhibit anti-inflammatory effects in various inflammatory models . This suggests that Esculin hydrate may be promising for the treatment of a variety of inflammation-related diseases .
Metabolic Pathways
The metabolic pathways of Esculin hydrate involve hydrolysis, hydroxylation, hydrogenation, dehydroxylation, glucuronidation, sulfation, and methylation .
Transport and Distribution
Esculin hydrate is transported and distributed within cells and tissues through the action of Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues .
Subcellular Localization
The subcellular localization of Esculin hydrate is primarily in the phloem of higher plants, where it is loaded by Suc transporters for long-distance transport . It should be noted that the exact subcellular localization may vary depending on the specific biological context and the presence of other interacting molecules.
準備方法
合成経路と反応条件: エスクリンは、エスクレチン (6,7-ジヒドロキシクマリン) とグルコースのグリコシル化によって合成できます。反応は通常、銀炭酸塩などの触媒の存在下で、アセトブロモグルコースなどのグリコシル供与体を使用します。 反応は、ジクロロメタンなどの無水溶媒中、還流条件下で行われます .
工業的生産方法: エスクリンの工業的生産には、多くの場合、セイヨウトチノキの樹皮からの抽出が含まれます。樹皮を最初に乾燥させ、エタノールまたはメタノールを用いた溶媒抽出を行います。 抽出物はその後、結晶化またはクロマトグラフィーによって精製され、水和物の形でエスクリンが得られます .
反応の種類:
一般的な試薬と条件:
加水分解: 一般的に、β-グルコシダーゼ酵素または酸性条件下で行われます。
主要な生成物:
加水分解: エスクレチンとグルコース.
酸化: エスクレチンおよびその他の酸化生成物.
類似化合物との比較
Esculetin: The aglycone form of esculin, which lacks the glucose moiety.
Fraxin: Another coumarin glycoside with similar vasoprotective properties.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness of Esculin: Esculin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, esculetin. This structural difference allows esculin to be more effective in certain biological applications, such as microbiological assays and therapeutic uses .
特性
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPGSKIFJFVDQ-QWFKVUSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583344 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66778-17-4 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of esculin hydrate in bacterial identification?
A1: Esculin hydrate is a differential agent used in bacterial culture media. [] Certain bacterial species, like some strains of Aspergillus flavus and A. parasiticus, possess the enzyme esculinase. This enzyme hydrolyzes esculin to esculetin and glucose. Esculetin further reacts with ferric citrate present in the medium, producing a characteristic deep reddish-brown pigmentation. This color change aids in the identification and differentiation of these specific bacterial species. []
Q2: How does esculin hydrate contribute to the selective growth of certain bacteria?
A2: While esculin hydrate itself might not directly inhibit bacterial growth, it’s often used in combination with other selective agents. [] For instance, in a medium designed for the multiplex proliferation of Salmonella, Listeria monocytogenes, and Vibrio parahaemolyticus, esculin hydrate is combined with potassium tellurite, acriflavine, and nalidixic acid. [] This combination allows the target bacteria to grow while inhibiting the growth of non-target bacteria, aiding in their isolation and identification.
Q3: Beyond its use in bacterial culture media, what other applications have been explored for esculin hydrate?
A3: Research indicates that esculin hydrate possesses antioxidant properties. [] A study investigated the potential of Skimmia anquetilia extracts, which contain esculin sesquihydrate, for their hepatoprotective and nephroprotective effects. [] The study demonstrated that the presence of esculin sesquihydrate, alongside other phenolic and flavonoid compounds, contributed to the extract’s antioxidant activity, ultimately offering protection against liver and kidney damage in a model system. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















